3-Indoleglyoxylic acid
Overview
Description
3-Indoleglyoxylic acid: is an organic compound with the molecular formula C10H7NO3. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its role in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.
Biochemical Analysis
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, 3-Indoleglyoxylic acid has been observed to have lasting chemiluminescence. Under appropriate conditions, the chemiluminescence emission reached a maximum within 10 minutes after the addition of H2O2 in the presence of NaOH, and the intensity was retained for 25 minutes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Indoleglyoxylic acid can be synthesized through several methods. One common synthetic route involves the oxidation of indole-3-acetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as acetic acid, to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Indoleglyoxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form indole-3-glyoxylic acid derivatives.
Reduction: Reduction reactions can convert it into indole-3-acetic acid or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Indole-3-glyoxylic acid derivatives.
Reduction Products: Indole-3-acetic acid.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
3-Indoleglyoxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the biosynthesis of natural products and secondary metabolites in plants.
Medicine: Research has shown its potential in the development of anticancer agents and inhibitors of specific enzymes, such as sortase A and isocitrate lyase.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-indoleglyoxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to various bioactive compounds. For example, it can be converted into indole-3-acetic acid, a plant hormone that regulates growth and development. Additionally, its derivatives have been studied for their inhibitory effects on enzymes like sortase A, which plays a role in bacterial infections.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-pyruvic acid: An intermediate in the biosynthesis of tryptophan.
Indole-3-carboxaldehyde: A compound used in the synthesis of various indole derivatives.
Uniqueness: 3-Indoleglyoxylic acid is unique due to its specific structure and reactivity. It serves as a versatile intermediate in the synthesis of a wide range of bioactive compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9(10(13)14)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLVFWDCSFTDOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074536 | |
Record name | .alpha.-oxo-Indole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1477-49-2 | |
Record name | Indole-3-glyoxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1477-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indole-3-glyoxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-3-glyoxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71954 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .alpha.-oxo-Indole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indol-3-ylglyoxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDOLE-3-GLYOXALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34U8W7RF8Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the chemiluminescent properties of 3-Indoleglyoxylic acid and its derivatives?
A: Research has shown that this compound and its derivatives, particularly 3-Indoleglyoxylyl chloride, exhibit chemiluminescence in alkaline conditions upon the addition of hydrogen peroxide (H₂O₂). [] This chemiluminescence is significantly stronger than that observed in 3-methylindole. Interestingly, 3-Indoleglyoxylyl chloride exhibits a lasting chemiluminescence, with emission peaking within 10 minutes and persisting for up to 25 minutes. [] This prolonged luminescence is attributed to the compound's decomposition pathways involving both dioxetane and dioxetanedione intermediates. []
Q2: Can the chemiluminescence of this compound derivatives be enhanced?
A: Yes, studies have demonstrated that the chemiluminescence of 3-Indoleglyoxylyl chloride can be enhanced by the presence of certain molecules. β-cyclodextrin and bovine serum albumin have both been shown to enhance the chemiluminescence of 3-Indoleglyoxylyl chloride. [] This suggests potential applications of these compounds in areas such as analytical chemistry and bioimaging, where enhanced chemiluminescence is beneficial for detection sensitivity.
Q3: How can this compound be used in the synthesis of other compounds?
A: this compound serves as a key building block in the synthesis of stolonines A-C, unique taurine amides isolated from the Australian marine tunicate Cnemidocarpa stolonifera. [] Specifically, it forms a conjugate with taurine, resulting in stolonine A. [] This highlights the potential of this compound as a precursor in natural product synthesis and its relevance in exploring new bioactive compounds from marine sources.
Q4: How does the structure of this compound relate to its reactivity?
A: The structure of this compound plays a crucial role in its reactivity. [] The presence of both a carboxylic acid group and a ketone group attached to the indole ring influences its chemical behavior. For instance, lithium aluminum hydride reduction of 3-Indoleglyoxylamide derivatives results in the complete reduction of both the carboxylic acid and ketone functionalities to methylene groups, leading to the formation of tryptamines. [] This selective reduction is attributed to the specific electronic properties and reactivity of the 3-Indoleglyoxylamide structure.
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